molecular formula C20H21N3O3 B5705709 N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5705709
M. Wt: 351.4 g/mol
InChI Key: RHAVIOOZXOWOBY-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as EMD-386088, is a chemical compound that has gained significant attention from the scientific community due to its potential pharmaceutical applications.

Mechanism of Action

N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide acts as a selective antagonist for the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in a variety of physiological processes, including pain regulation, mood, anxiety, and stress. By blocking the activity of the NOP receptor, N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide may modulate these processes and provide therapeutic benefit.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can modulate the activity of the NOP receptor in a dose-dependent manner. It has been shown to reduce anxiety-like behavior in animal models, and to have antidepressant-like effects in rats subjected to chronic stress. N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its selectivity for the NOP receptor, which allows for more targeted pharmacological effects. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is its potential as a treatment for drug addiction, as studies have shown promising results in animal models. Another area of interest is its potential as an antidepressant, particularly for treatment-resistant depression. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and its effects on human physiology and behavior.

Synthesis Methods

The synthesis of N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several steps, including the reaction of 4-methylbenzyl chloride with sodium azide to form 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The resulting acid is then coupled with N-ethyl-2-methoxybenzamide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product, N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, is obtained by purifying the crude product using column chromatography.

Scientific Research Applications

N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to act as a selective antagonist for the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in the regulation of mood, anxiety, and stress. Studies have also suggested that N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide may have potential as a treatment for drug addiction, as the NOP receptor is involved in the reward pathway of the brain.

properties

IUPAC Name

N-ethyl-2-methoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-23(20(24)16-7-5-6-8-17(16)25-3)13-18-21-19(22-26-18)15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAVIOOZXOWOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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